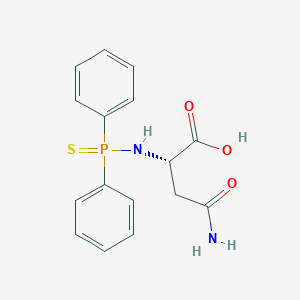
N~2~-(Diphenylphosphorothioyl)-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(Diphenylphosphorothioyl)-L-asparagine is an organophosphorus compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diphenylphosphorothioyl group attached to the L-asparagine molecule. The unique structural features of N2-(Diphenylphosphorothioyl)-L-asparagine make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Diphenylphosphorothioyl)-L-asparagine typically involves the reaction of L-asparagine with diphenylphosphorothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for N2-(Diphenylphosphorothioyl)-L-asparagine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(Diphenylphosphorothioyl)-L-asparagine can undergo various chemical reactions, including:
Oxidation: The phosphorothioyl group can be oxidized to form phosphine oxide derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The diphenylphosphorothioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphorothioyl group typically yields phosphine oxide derivatives, while reduction can yield phosphine derivatives.
Scientific Research Applications
N~2~-(Diphenylphosphorothioyl)-L-asparagine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N2-(Diphenylphosphorothioyl)-L-asparagine involves its interaction with specific molecular targets. The diphenylphosphorothioyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways involved depend on the specific biological context and the molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(Diphenylphosphorothioyl)glycine
- N-(Diphenylphosphorothioyl)alanine
- N-(Diphenylphosphorothioyl)valine
Uniqueness
N~2~-(Diphenylphosphorothioyl)-L-asparagine is unique due to the presence of the L-asparagine moiety, which imparts specific stereochemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a distinct and valuable compound for research.
Properties
CAS No. |
61058-04-6 |
|---|---|
Molecular Formula |
C16H17N2O3PS |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2S)-4-amino-2-(diphenylphosphinothioylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H17N2O3PS/c17-15(19)11-14(16(20)21)18-22(23,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,17,19)(H,18,23)(H,20,21)/t14-/m0/s1 |
InChI Key |
UTTKSDZEFKYVBQ-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















